5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Structure and Key Features:

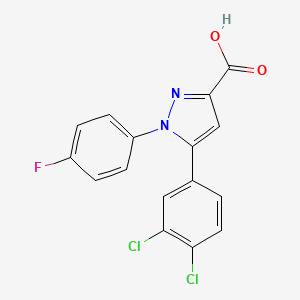

The compound 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (hereafter referred to as the target compound) is a pyrazole derivative featuring:

- A 3,4-dichlorophenyl substituent at position 5 of the pyrazole ring.

- A 4-fluorophenyl group at position 1.

- A carboxylic acid moiety at position 2.

This structure combines halogenated aromatic groups with a polar carboxylic acid, making it a candidate for diverse applications, including medicinal chemistry (e.g., cannabinoid receptor modulation, enzyme inhibition) .

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2FN2O2/c17-12-6-1-9(7-13(12)18)15-8-14(16(22)23)20-21(15)11-4-2-10(19)3-5-11/h1-8H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXYOGQURAPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the dichlorophenyl and fluorophenyl groups.

Substitution Reactions: The introduction of the dichlorophenyl and fluorophenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising biological activities, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The structure of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid allows it to effectively interact with these enzymes, providing potential anti-inflammatory effects. A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Studies have shown that related pyrazole compounds can scavenge free radicals effectively. For instance, a series of pyrazole derivatives were assessed for their ability to inhibit oxidative stress markers, showcasing promising results that suggest potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have indicated that certain pyrazole derivatives possess significant activity against various bacterial strains, suggesting potential use as antibacterial agents. The mechanism of action is believed to involve disruption of microbial cell membranes .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable candidates for organic semiconductor materials. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown enhanced charge transport properties, making it a valuable addition to organic electronic devices .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to the control group. The mechanism was linked to the inhibition of COX enzymes, corroborating findings from previous research on related compounds .

Case Study 2: Antioxidant Evaluation

A series of experiments utilizing DPPH radical scavenging assays demonstrated that the compound exhibited a high percentage of radical inhibition compared to standard antioxidants like ascorbic acid. The results indicate its potential as a therapeutic agent for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and fluorophenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with the target compound but differ in substituents, affecting their physicochemical and pharmacological properties:

Key Observations :

- Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group increases polarity compared to AM251’s carboxamide, which may reduce CNS activity but improve solubility .

- Sodium Salt Derivatives : The sodium salt (e.g., JNJ-17156516) improves bioavailability but may alter receptor binding kinetics due to ionic interactions .

Pharmacological Activity Comparisons

Cannabinoid Receptor Modulation :

- AM251 (a pyrazole-3-carboxamide) acts as a CB1 antagonist with high affinity (Ki < 1 nM) due to its 4-methyl and 4-iodophenyl groups .

- The target compound’s carboxylic acid group likely reduces CB1 affinity but may enhance selectivity for peripheral targets (e.g., CB2 or non-cannabinoid enzymes) .

Anticancer and Antimicrobial Activity :

Physicochemical Properties

| Property | Target Compound | 4-Methyl Analog | AM251 |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 4.8 | 6.1 |

| Water Solubility | Low (~10 µM) | Very Low (~1 µM) | Insoluble |

| pKa (Carboxylic Acid) | 3.1 | 3.3 | N/A |

Implications :

- The target compound’s lower LogP compared to AM251 suggests reduced CNS penetration but better solubility for peripheral applications.

- Methyl-substituted analogs exhibit higher hydrophobicity, limiting their utility in aqueous environments .

Biological Activity

5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

- Anticancer Activity : Studies indicate that this pyrazole derivative can disrupt tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical in the development of anticancer therapies .

- Neuroprotective Effects : The compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells, which is beneficial in conditions like Alzheimer's disease .

Biological Activities

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study demonstrated that this compound significantly reduced levels of inflammatory cytokines (TNF-α and IL-6) in vitro at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent . -

Anticancer Properties :

In vitro testing revealed that the compound inhibited tubulin polymerization with an IC50 value ranging from 0.08 to 12.07 µM across different cancer cell lines. This suggests a strong potential for development into a chemotherapeutic agent . -

Neuroprotective Effects :

Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity, reducing apoptosis rates significantly compared to untreated controls. This effect was attributed to the compound's antioxidant properties .

Q & A

Q. What are the common synthetic routes for synthesizing 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step condensation reactions. A general approach involves:

- Step 1 : Formation of the pyrazole core by cyclizing hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol/HCl) .

- Step 2 : Introduction of substituents via nucleophilic aromatic substitution or Suzuki coupling. For example, halogenated aryl groups (3,4-dichlorophenyl, 4-fluorophenyl) are attached using palladium catalysts .

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., methyl ester to carboxylic acid using NaOH/EtOH) . Optimization includes adjusting solvent polarity (DMF for solubility), temperature (60–100°C for cyclization), and stoichiometric ratios (1:1.2 for hydrazine:ketone) to improve yields (typically 60–85%) .

Q. Which purification and characterization techniques are essential for isolating this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Recrystallization in ethanol/water mixtures enhances purity (>95%) .

- Characterization :

- NMR (¹H/¹³C): Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]⁺ expected at m/z 395.2) .

- HPLC : Assess purity using C18 columns (acetonitrile/water mobile phase) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Strict control of anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).

- Use of inert atmospheres (N₂/Ar) during coupling reactions to prevent oxidation .

- Detailed documentation of reaction parameters (time, temperature, stirring rate) .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound, and what key parameters define its conformation?

Single-crystal X-ray diffraction is critical. Key parameters include:

- Unit cell dimensions : Monoclinic system (e.g., P2₁/c space group) with a = 9.003 Å, b = 20.100 Å, c = 11.466 Å, β = 92.003° .

- Torsion angles : Dihedral angles between pyrazole and aryl rings (e.g., 15–25° for 4-fluorophenyl) indicate planarity .

- Intermolecular interactions : Hydrogen bonds (O–H···N, ~2.8 Å) stabilize the crystal lattice .

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., carbonic anhydrase IX, PDB ID 3IAI). Key interactions include:

- Carboxylic acid group coordinating with Zn²⁺ in the active site .

- Halogen atoms (Cl, F) forming hydrophobic contacts with residues like Phe-131 .

Q. What strategies reconcile discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) at elevated temperatures .

- Comparative analysis : Cross-validate with crystallographic data to confirm substituent orientation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Modifications :

- Replace 3,4-dichlorophenyl with electron-withdrawing groups (e.g., CF₃) to improve target affinity .

- Substitute carboxylic acid with bioisosteres (e.g., tetrazole) to enhance metabolic stability .

- Assays :

- Enzymatic inhibition (IC₅₀) against carbonic anhydrase isoforms .

- Cellular uptake studies (e.g., fluorescence labeling) to evaluate permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.